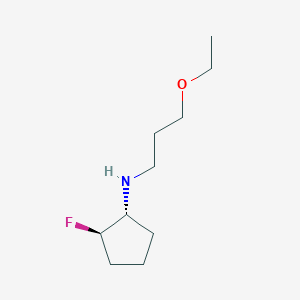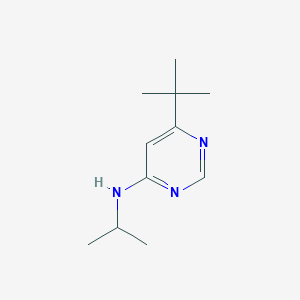![molecular formula C13H19NO B1485631 1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2163536-64-7](/img/structure/B1485631.png)
1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Descripción general
Descripción
1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol (1-DMCB) is a cyclic organic compound of the cyclobutanol family. It is a colorless liquid with a faint odor, and is soluble in water and most organic solvents. Its chemical formula is C10H17NO. 1-DMCB is an important intermediate in the synthesis of a number of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in a variety of scientific research applications, including as a model compound for studying the mechanisms of organic reactions and as a starting material for the synthesis of a variety of biologically active compounds.
Aplicaciones Científicas De Investigación
Stereodivergent Synthesis
- Bis(cyclobutane) γ-Dipeptides and Mixed γ-Oligomers : Research by Aguilera et al. (2008) focused on synthesizing diastereomeric bis(cyclobutane) γ-dipeptides from enantiomers of 3-amino-2,2-dimethyl-1-carboxylic acid, a process starting from (−)-cis-pinononic acid. This work contributes to the development of new classes of γ-peptides, expanding the potential of peptide-based drug design and synthesis (Aguilera et al., 2008).
Synthesis of Sibutramine and its Metabolites
- Cyclobutylalkylamine Synthesis : Jeffery et al. (1996) describe the synthesis of N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine (sibutramine) and its metabolites. While primarily focused on sibutramine, a treatment for obesity, this research demonstrates methods to synthesize cyclobutylalkylamine derivatives, highlighting the versatility of cyclobutane in medicinal chemistry (Jeffery et al., 1996).
Structural Studies and Analysis
- Planarity of Cyclobutane Ring : Shabir et al. (2020) investigated the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate. This study offers insights into the structural properties of cyclobutane derivatives, which are vital for understanding their chemical behavior and potential applications (Shabir et al., 2020).
Cyclobutane Amino Acids and Amino Alcohols
- Enantiopure Cyclobutane Derivatives : Balo et al. (2005) synthesized enantiopure cyclobutane amino acids and amino alcohols, showcasing the potential of cyclobutane in developing novel amino acid derivatives. These compounds can be utilized in peptide synthesis and could have implications in drug design (Balo et al., 2005).
Novel Synthesis Techniques
- Cyclobutane Analogues of Nucleosides : Boumchita et al. (1990) synthesized cyclobutyl analogs of adenosine and guanosine, illustrating the potential of cyclobutane in mimicking nucleoside structures. This approach can be significant in the development of antiviral drugs (Boumchita et al., 1990).
Propiedades
IUPAC Name |
1-[(2,3-dimethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-3-6-12(11(10)2)14-9-13(15)7-4-8-13/h3,5-6,14-15H,4,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLZTXQSSLIPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2(CCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)
![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485553.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methylaniline](/img/structure/B1485554.png)
![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1485558.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1485565.png)

![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)